(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a hydroxyphenyl group connected by a propenenitrile linker
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-aminobenzothiazole and 4-hydroxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-aminobenzothiazole and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Propenenitrile Linker: The intermediate product undergoes further reaction with acrylonitrile under basic conditions to form the propenenitrile linker.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.
Industry
Materials Science:
Dye Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The benzothiazole ring is known for its ability to interact with various biological macromolecules, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-Benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the hydroxy group, affecting its reactivity and biological activity.
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of a hydroxy group, which can influence its electronic properties and interactions.
Uniqueness
The presence of the hydroxy group in (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile enhances its ability to form hydrogen bonds, increasing its solubility and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-12(9-11-5-7-13(19)8-6-11)16-18-14-3-1-2-4-15(14)20-16/h1-9,19H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQCPESDMTYAOT-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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